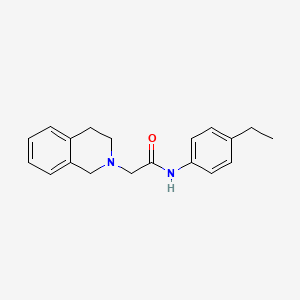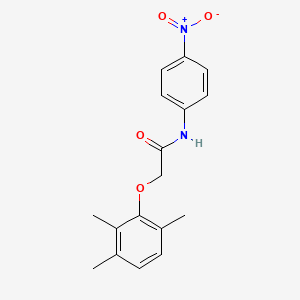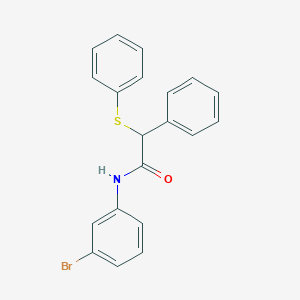![molecular formula C21H30N2O2S B5147237 1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学的研究の応用
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with several neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in regulating mood, motivation, and reward. This compound has been used in animal studies to investigate the neurochemical mechanisms underlying drug addiction and to develop new treatments for substance use disorders.
作用機序
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of physiological and psychological effects, including increased heart rate, blood pressure, and body temperature, as well as euphoria, alertness, and agitation. The exact mechanism of action of this compound is not fully understood, but it is thought to involve binding to transporters for these neurotransmitters and preventing their reuptake into presynaptic neurons.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body, many of which are similar to those of other stimulant drugs. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. This compound has also been associated with a range of adverse effects, including anxiety, paranoia, hallucinations, and psychosis, particularly at high doses or with chronic use.
実験室実験の利点と制限
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its adverse effects on behavior and cognition. Researchers must take precautions to ensure the safe handling and disposal of this compound and to minimize the risk of harm to both animals and humans.
将来の方向性
There are several areas of future research that could benefit from the use of 1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine as a research tool. These include investigating the neurochemical mechanisms underlying drug addiction and developing new treatments for substance use disorders. This compound may also be useful in studying the effects of chronic stress on the brain and in developing new treatments for depression and anxiety. However, further research is needed to fully understand the potential benefits and risks of using this compound in scientific research.
合成法
1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine can be synthesized through a multi-step process starting with piperonal, a common precursor for many synthetic cathinones. The synthesis involves several chemical reactions, including reduction, alkylation, and acylation, and requires specialized equipment and knowledge of organic chemistry. The final product is a white crystalline powder that is highly potent and can be easily abused.
特性
IUPAC Name |
3-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-26-19-7-4-18(5-8-19)16-21(25)23-14-10-17(11-15-23)6-9-20(24)22-12-2-3-13-22/h4-5,7-8,17H,2-3,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDKMFBOHXOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)


![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)


![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)


![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
